(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol
Description
Properties
Molecular Formula |
C11H24O3Si |
|---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H24O3Si/c1-10(2,3)15(4,5)14-9-11(6-12)7-13-8-11/h12H,6-9H2,1-5H3 |
InChI Key |
NDCDMTFOLCEMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(COC1)CO |
Origin of Product |
United States |
Preparation Methods
Intramolecular Williamson Etherification
One of the most common methods to construct the oxetane ring is via intramolecular Williamson etherification. This involves the cyclization of a 1,3-diol or a hydroxyhalide precursor under basic conditions to form the strained four-membered oxetane ring.
- Typical bases used include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
- Leaving groups such as mesylates, triflates, or halides (bromides or chlorides) are employed to facilitate nucleophilic displacement.
- Solvents like tetrahydrofuran (THF) are preferred for their ability to solubilize both reagents and bases.
This method has been demonstrated to provide oxetane rings in good to excellent yields (up to 95%) with stereochemical control depending on the substrate configuration.
Alternative Cyclization Conditions
- Mild acidic catalysis using camphorsulfonic acid (CSA) has been reported to enable oxetane formation rapidly (within 10 minutes), offering an alternative to harsh basic conditions.
- Use of ethylene glycol under reflux can also promote cyclization, possibly involving hypervalent silyl ether intermediates, as suggested by Danishefsky et al..
Introduction of the Tert-butyldimethylsilyl Protecting Group
The hydroxyl group on the oxetane ring is protected by silylation to afford the tert-butyldimethylsilyl ether, which enhances the compound’s stability and modulates its reactivity.
- Common silylating agents include tert-butyldimethylsilyl chloride (TBDMS-Cl) or tert-butyldimethylsilyl triflate (TBDMS-OTf).
- The reaction typically proceeds in the presence of a base such as imidazole or triethylamine in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF).
- The silylation is generally performed at room temperature and monitored until completion by thin-layer chromatography (TLC) or NMR spectroscopy.
This step yields the silyl-protected oxetanemethanol derivative with high selectivity and yield.
Representative Synthetic Route Example
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting diol or hydroxyhalide + NaH in THF, 0°C to RT | Intramolecular Williamson etherification to form oxetane ring | 80–95 | Base-mediated cyclization with inversion at benzylic center |
| 2 | TBDMS-Cl + imidazole in DCM, RT | Protection of hydroxyl group as TBDMS ether | 85–90 | Mild conditions, monitored by NMR |
| 3 | Purification by distillation or chromatography | Isolation of pure (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol | — | Ensures removal of unreacted starting materials and side products |
Research Findings and Optimization Insights
- The choice of base and solvent critically influences the cyclization efficiency and stereochemical outcome. For example, sodium hydride in THF is favored for high yields and clean reactions.
- The silylation step benefits from strictly anhydrous conditions to prevent hydrolysis of the silyl chloride and maximize yield.
- Oxetane formation can be sensitive to the nature of substituents; electron-rich aryl groups on the precursor improve yield and selectivity for oxetane over side products like cyclopropanes.
- Attempts to perform one-pot procedures combining cyclization and silylation have shown promise but require careful control of reaction parameters to avoid side reactions.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxetane ring can be reduced to form a more stable tetrahydrofuran derivative.
Substitution: The TBDMS group can be replaced with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)aldehyde or carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of (3-{[®oxy]methyl}oxetan-3-yl)methanol, where R represents the new substituent.
Scientific Research Applications
Drug Development
The compound has been explored as a potential building block in drug synthesis due to its unique structural features that allow for modifications leading to biologically active derivatives. For instance, derivatives of oxetane-containing compounds have shown promise in enhancing the pharmacokinetic profiles of various drugs, potentially improving their efficacy and reducing side effects.
A notable study examined the use of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol in synthesizing dopamine D1 receptor positive allosteric modulators. These modulators are significant in treating disorders like schizophrenia and Parkinson's disease, showcasing the compound's relevance in neuropharmacology .
Cosmetic Applications
In the cosmetics industry, this compound has been investigated for its potential as an emollient and stabilizing agent in formulations. Its silyl ether functionality contributes to improved skin feel and moisture retention properties in topical products.
Research indicates that formulations incorporating this compound can enhance skin hydration and stability, making it suitable for creams and lotions aimed at treating dry skin conditions .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for its ability to enhance mechanical properties and thermal stability. Its silane groups facilitate cross-linking reactions that improve the durability of polymeric materials.
A recent investigation highlighted the use of this compound in developing thermosetting resins that exhibit superior resistance to heat and chemical degradation, making them ideal for industrial applications .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for drug synthesis | Enhances pharmacokinetics; potential in neuropharmacology |
| Cosmetic Formulation | Emollient and stabilizing agent | Improves skin hydration; enhances stability of topical products |
| Materials Science | Enhances mechanical properties of polymers | Improved heat resistance; suitable for industrial applications |
Neuropharmacological Applications
A case study focused on synthesizing dopamine D1 receptor modulators using this compound demonstrated its utility in drug design. The resulting compounds exhibited enhanced binding affinity compared to traditional structures, indicating a promising direction for therapeutic development .
Cosmetic Formulation Development
In another study, a formulation containing this compound was evaluated for its moisturizing properties. Clinical trials revealed significant improvements in skin hydration levels among participants using the product over a four-week period, affirming its efficacy as a cosmetic ingredient .
Mechanism of Action
The mechanism of action of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol largely depends on its application. In organic synthesis, the TBDMS group serves as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step syntheses. The oxetane ring can participate in ring-opening reactions, providing a versatile intermediate for further transformations .
Comparison with Similar Compounds
Variation in Silyl Protecting Groups
Compound: (3-{[(Tert-Butyldiphenylsilyl)Oxy]Methyl}Oxetan-3-yl)Methanol
- Core Structure : Oxetane
- Protecting Group : Tert-butyldiphenylsilyl (TBDPS)
- Molecular Formula : C₂₁H₂₈O₃Si
- Molecular Weight : 356.53 g/mol
- Key Differences :
- The TBDPS group increases steric bulk, reducing solubility in polar solvents compared to the TBS analog.
- Deprotection requires harsher conditions (e.g., HF-pyridine) versus fluoride-based cleavage for TBS.
Variation in Oxygen-Containing Rings
Compound : 2-{3-[(TBS)Oxy]Oxolan-3-yl}Acetaldehyde
- Core Structure : Tetrahydrofuran (oxolane)
- Molecular Formula : C₁₂H₂₄O₃Si
- Molecular Weight : 244.41 g/mol
- Key Differences :
- The five-membered oxolane ring lacks the strain of oxetane, reducing reactivity.
- The aldehyde group introduces distinct reactivity (e.g., susceptibility to nucleophilic attack) compared to the primary alcohol in the target compound.
Variation in Protecting Group Size and Stability
Compound: [3-(Methoxymethyl)Oxetan-3-yl]Methanol
- Core Structure : Oxetane
- Protecting Group : Methoxy
- Molecular Formula : C₆H₁₂O₃
- Molecular Weight : 144.17 g/mol
- Key Differences :
- The methoxy group is smaller and more labile under acidic/basic conditions, limiting its utility in multi-step syntheses.
- Higher polarity enhances aqueous solubility but reduces stability in organic solvents.
Variation in Carbon Backbone
Compound : (R)-3-(((TBS)Oxy)Methyl)-3-Methylpentan-1-ol
- Core Structure: Branched pentanol
- Molecular Formula : C₁₃H₃₀O₂Si
- Molecular Weight : 258.47 g/mol
- Key Differences: Flexible pentanol backbone lacks ring strain, reducing reactivity. The TBS group’s ¹H-NMR signature (δ 0.91 ppm, tert-butyl) is conserved, but other peaks differ due to the absence of oxetane.
Data Table: Comparative Analysis
Research Findings and Implications
- Stability Under Hydrogenation: The TBS group in the target compound remains intact during Pd/C-catalyzed hydrogenation, as demonstrated in analogous pentanol derivatives .
- Biological Applications : TBS-protected hydroxymethyl groups in pyridine-based β-lactamase inhibitors (e.g., compound 28) highlight the group’s role in enhancing synthetic feasibility and metabolic stability .
- Reactivity Trends : Oxetane’s ring strain facilitates nucleophilic ring-opening reactions, contrasting with the inertness of five-membered oxolane derivatives .
Biological Activity
The compound (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol , also known by its CAS number 2306264-51-5, presents a unique structure that may confer specific biological activities. This article aims to explore the biological activity of this compound, synthesizing information from various research studies, patents, and chemical databases.
Basic Information
- IUPAC Name : (3-(((tert-butyldimethylsilyl)oxy)methyl)oxetan-3-yl)methanol
- Molecular Formula : C11H24O3Si
- Molecular Weight : 232.39 g/mol
- Purity : 97% .
Structural Characteristics
The compound features a tert-butyldimethylsilyl group that enhances its stability and solubility in organic solvents, which is crucial for biological assays. The oxetane ring contributes to its potential as a bioactive molecule, possibly influencing its interaction with biological targets.
Research indicates that compounds with similar structural motifs can exhibit various biological activities, including:
- Antiviral Activity : Compounds containing oxetane rings have been studied for their potential as antiviral agents. For instance, oxetane derivatives have shown efficacy against HIV by inhibiting reverse transcriptase .
- Enzyme Modulation : The presence of silyl groups may enhance the compound's ability to interact with enzymes, potentially acting as a positive allosteric modulator in certain pathways .
Study 1: Antiviral Properties
A study exploring the antiviral properties of oxetane derivatives found that certain modifications could lead to significant inhibition of viral replication in vitro. The study highlighted the need for further exploration into the specific mechanisms by which these compounds exert their effects .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme-modulating capabilities of silyl-containing compounds. The findings suggested that such modifications could enhance binding affinity and selectivity for target enzymes, which is critical in drug design .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antiviral activity against HIV |
| Compound B | Structure B | Enzyme inhibition in cancer models |
| Compound C | Structure C | Modulation of neurotransmitter receptors |
This table illustrates how variations in chemical structure can lead to diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
